[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate
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Description
[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
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Biological Activity
The compound [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A cyano group which enhances its reactivity.
- A carbamoyl group that may contribute to its biological interactions.
- A pyrazole ring , known for its pharmacological significance.
The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes linked to cancer cell proliferation.
- Receptor modulation : Interaction with cellular receptors could lead to altered signaling pathways, affecting cell survival and apoptosis.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Studies show that compounds containing a pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vivo and in vitro settings .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Antimicrobial Activity
Some studies suggest that pyrazole-based compounds possess antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer effects | Showed significant inhibition of MDA-MB-231 cell proliferation with IC50 values in the low micromolar range. |
Study 2 | Investigate anti-inflammatory effects | Demonstrated reduction in TNF-alpha levels in treated cells compared to control. |
Study 3 | Assess antimicrobial activity | Found effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in substituents on the pyrazole ring significantly influence biological activity. For instance:
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13(2)20(5,12-21)22-17(25)11-27-19(26)18-14(3)23-24(15(18)4)16-9-7-6-8-10-16/h6-10,13H,11H2,1-5H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZOAOKLISKNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)OCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.